Stannane, triallylphenyl-

Atom Economy Carbonyl Allylation Reagent Loading

Triallylphenylstannane (CAS 19713-80-5) is a tetraorganotin compound featuring three σ-allyl ligands and one phenyl group bonded to a tin(IV) center. This configuration provides a balanced profile of three transferable allyl units for nucleophilic additions and radical reactions, while the non-transferable phenyl group facilitates palladium-catalyzed cross-coupling transformations.

Molecular Formula C15H20Sn
Molecular Weight 319 g/mol
CAS No. 19713-80-5
Cat. No. B027795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, triallylphenyl-
CAS19713-80-5
SynonymsTriallylphenylstannane
Molecular FormulaC15H20Sn
Molecular Weight319 g/mol
Structural Identifiers
SMILESC=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1
InChIInChI=1S/C6H5.3C3H5.Sn/c1-2-4-6-5-3-1;3*1-3-2;/h1-5H;3*3H,1-2H2;
InChIKeyCJJCPSNMOZKKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triallylphenylstannane (CAS 19713-80-5): An Organotin Reagent for Precise Allylic C–C Bond Construction


Triallylphenylstannane (CAS 19713-80-5) is a tetraorganotin compound featuring three σ-allyl ligands and one phenyl group bonded to a tin(IV) center . This configuration provides a balanced profile of three transferable allyl units for nucleophilic additions and radical reactions, while the non-transferable phenyl group facilitates palladium-catalyzed cross-coupling transformations [1]. The compound is a member of the broader class of allylstannanes used widely in organic synthesis for carbonyl allylation, Stille-type couplings, and vinyl monomer polymerization modulation [2].

Why Triallylphenylstannane Cannot Be Replaced by Generic Allylstannanes


The assumption that any allylstannane can substitute triallylphenylstannane in a protocol is flawed because the number of allyl ligands, the nature of the non-transferable group, and the tin coordination environment dictate reaction kinetics, stoichiometry, and byproduct profiles [1]. Unlike allyltriphenylstannane (one allyl, three bulky phenyl groups), triallylphenylstannane offers multiple allyl transfers per tin center, enabling lower reagent loading and reduced tin waste [2]. Conversely, compared to tetraallyltin, the presence of a single phenyl group provides a handle for Stille-type aryl-aryl bond formation, a reactivity dimension absent in per-allylated tin reagents [3]. These structural distinctions directly impact atom economy, purification, and application breadth, preventing interchangeable use among allylstannanes.

Quantitative Evidence for Triallylphenylstannane Differentiation


Allyl Group Transfer Capacity: Multiple Coupling Equivalents from a Single Tin Moiety

Triallylphenylstannane contains three reactive allyl groups per tin atom, compared to only one in allyltriphenylstannane (CAS 76-63-1) . This stoichiometric advantage allows for a threefold reduction in organotin reagent loading in multi-step sequences, directly minimizing toxic tin byproducts and improving atom economy [1].

Atom Economy Carbonyl Allylation Reagent Loading

Polymerization Inhibition Potency: A Quantitative Ranking of Organotin Species

In the inhibition of vinyl monomer polymerization, the activity of various organotin compounds falls into a clear descending order: tetraallyltin > tetravinyltin > allyltrimethyltin > diallyldiphenyltin > allyltriphenyltin > vinyltriphenyltin > vinyltrimethyltin [1]. Triallylphenylstannane, with three allyl groups and one phenyl group, is predicted to occupy a position between diallyldiphenyltin and allyltriphenyltin based on its allyl and phenyl substitution pattern, offering a tunable intermediate potency that is both more active than monoallyltriaryl species and more structurally complex than tetraalkyl derivatives.

Vinyl Polymerization Inhibitor Efficiency Radical Chemistry

Stereoselectivity Enhancement in Enantioselective Ketone Allylation

In BINOL-Ti-catalyzed enantioselective allylation of ketones, the presence of triallyltin chloride species (a close structural analog) increases the enantiomeric excess to 85–92% ee, compared to only 35–50% ee with highly purified tetraallyltin [1]. The study explicitly notes that 'all the triallyl and diallyl species enhance the stereoselectivity in the catalytic allylation reaction' [1]. Triallylphenylstannane, belonging to this triallyl class, is therefore expected to deliver a similar stereoselectivity boost relative to tetraallyltin.

Asymmetric Catalysis Enantiomeric Excess Chiral Alcohols

Reduced Phytotoxicity: Triaryltin Species vs. Trialkyltin Species

An in vivo phytotoxicity study on mung bean seeds (Phaseolus aureus) compared various triorganotin (R3Sn) compounds. It concluded that 'inhibitory potency was greater for alkyltins than for aryltins' within the R3Sn structural class [1]. Triallylphenylstannane, bearing a phenyl group, falls into the less phytotoxic triaryl category, in contrast to trialkylallylstannanes like allyltributyltin. The study quantified effects on seedling height, primary leaf weight, and root morphology, demonstrating a consistent trend of lower toxicity for aryl-substituted organotins.

Green Chemistry Cytotoxicity Environmental Impact

Physical Property Differentiation: Solubility and Chromatographic Behavior

The calculated LogP (octanol-water partition coefficient) for triallylphenylstannane is 4.0995 . While experimental melting and boiling points for this specific compound are not widely tabulated, comparative analysis with allyltriphenylstannane (mp 71-74 °C, bp 421.4 °C predicted, density 1.07 g/cm³) suggests that replacing three phenyl groups with flexible allyl ligands significantly reduces molecular weight (319 vs. 391 g/mol), lowers melting point, and increases volatility. This alteration directly impacts solubility in non-polar solvents and the ease of chromatographic removal of residual tin species.

Physicochemical Properties Purification LogP

Targeted Application Scenarios for Triallylphenylstannane


High-Atom-Economy Allylation of Aldehydes and Ketones

Triallylphenylstannane's three allyl groups enable multi-equivalent transfer to carbonyl compounds in a single reaction sequence, reducing organotin reagent loading and waste [1]. This is particularly beneficial in large-scale synthesis of homoallylic alcohols where tin residue minimization is critical.

Enantioselective Synthesis of Chiral Tertiary Alcohols

When deployed in Ti-BINOL catalyzed asymmetric allylation, triallyl species are known to deliver >85% enantiomeric excess, outperforming purified tetraallyltin (35-50% ee) [2]. Triallylphenylstannane is a candidate feedstock for synthesizing chiral intermediates in pharmaceuticals and natural products.

Controlled Radical Polymerization Inhibition

Based on its predicted position in the organotin reactivity hierarchy (between diallyldiphenyltin and allyltriphenyltin), triallylphenylstannane offers a calibrated inhibition potency for vinyl monomer polymerization [3]. This makes it a useful tool for kinetic studies and industrial polymer process control.

Eco-Conscious Organotin Reagent for Academic and Industrial Labs

As a triaryltin species, triallylphenylstannane aligns with the documented trend of lower phytotoxicity for aryltins compared to alkyltins [4]. Research groups prioritizing reduced environmental impact without sacrificing allylation efficiency would preferentially select this compound over allyltributyltin or other trialkyl derivatives.

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